molecular formula C13H16ClNO B8183132 N-Benzyl-2-chloro-N-cyclobutylacetamide

N-Benzyl-2-chloro-N-cyclobutylacetamide

Cat. No.: B8183132
M. Wt: 237.72 g/mol
InChI Key: HNOITNAURSFUMG-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-cyclobutylacetamide is an acetamide derivative featuring a benzyl group, a chloro substituent at the α-carbon, and a cyclobutylamine moiety. The cyclobutyl group introduces steric strain and conformational rigidity, which may influence reactivity, solubility, and biological activity compared to non-cyclic analogs .

Properties

IUPAC Name

N-benzyl-2-chloro-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-13(16)15(12-7-4-8-12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOITNAURSFUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-chloro-N-cyclobutylacetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Benzyl-2-chloro-N-cyclobutylacetamide can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: N-Benzyl-2-azido-N-cyclobutylacetamide, N-Benzyl-2-thiocyanato-N-cyclobutylacetamide.

    Oxidation Products: this compound N-oxide.

    Reduction Products: this compound alcohol derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-2-chloro-N-cyclobutylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloroacetamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-cyclobutylacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

N-Benzyl-2-chloroacetamide (CAS 2564-06-9)
  • Molecular Formula: C₉H₁₀ClNO
  • Molecular Weight : 183.64 g/mol
  • Key Features : Lacks the cyclobutyl group, simplifying steric interactions. The benzyl and chloro substituents contribute to moderate hydrophobicity.
  • Applications : Used in drug development (ChEMBL ID: CHEMBL3244845) and chemical synthesis .
N-Benzyl-2-chloro-N-cyclobutylacetamide
  • Molecular Formula: C₁₃H₁₅ClNO (estimated)
  • Molecular Weight : ~236.72 g/mol
  • This substitution may reduce solubility in polar solvents compared to simpler analogs .
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide (CAS 1391051-79-8)
  • Molecular Formula : C₁₈H₁₉ClN₂O₂
  • Molecular Weight : 330.81 g/mol
  • Key Features: Additional benzyl and amino groups increase molecular complexity and weight, leading to higher predicted boiling point (569.8°C) and density (1.222 g/cm³). The extended structure may hinder diffusion across biological membranes .

Structural and Crystallographic Comparisons

  • Crystal Packing: Analogs like the 3-chloro-4-hydroxyphenylacetamide derivative (C₁₅H₁₄ClNO₂) crystallize in monoclinic systems (space group P2₁) with unit cell parameters a = 4.8255 Å, b = 10.8520 Å, c = 12.7701 Å. The hydroxyl group facilitates hydrogen bonding, absent in the cyclobutyl variant .
  • Cyclobutyl Impact: The strained four-membered ring in this compound may adopt non-planar conformations, affecting intermolecular interactions and crystal packing efficiency.

Physicochemical Properties

Property N-Benzyl-2-chloroacetamide This compound (Estimated) N-Benzyl-N-[2-(benzylamino)...]
Molecular Weight 183.64 g/mol ~236.72 g/mol 330.81 g/mol
Boiling Point Not reported Likely elevated due to cyclobutyl strain 569.8°C (predicted)
Density Not reported ~1.1–1.3 g/cm³ (estimated) 1.222 g/cm³ (predicted)
Solubility Moderate in organic solvents Reduced in polar solvents Low due to high molecular weight

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